molecular formula C23H23F3N2O5 B13385654 N|A-Fmoc-N|A-trifluoroacetyl-L-lysine

N|A-Fmoc-N|A-trifluoroacetyl-L-lysine

Cat. No.: B13385654
M. Wt: 464.4 g/mol
InChI Key: ZVLMWTPNDXNXSZ-UHFFFAOYSA-N
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Description

Contextualizing L-Lysine Derivatives in Advanced Peptide Chemistry

L-lysine, with its primary amino group on the side chain (the ε-amino group), presents both a challenge and an opportunity in peptide synthesis. This additional reactive site must be managed to ensure the orderly formation of the peptide backbone. However, it also provides a valuable handle for introducing modifications, such as branching, labeling with fluorescent dyes, or attaching drug molecules. Consequently, a wide array of L-lysine derivatives, with their ε-amino groups protected by various chemical moieties, have been developed to serve diverse synthetic goals. nih.govacs.org These derivatives are instrumental in creating peptides with enhanced biological activity, improved pharmacokinetic properties, and novel functionalities. chemimpex.com

Rationale for Differential Protecting Group Strategies in Biomolecule Synthesis

The synthesis of complex biomolecules, particularly peptides, often requires a "differential" or "orthogonal" protecting group strategy. biosynth.comnih.gov This approach involves using multiple protecting groups that can be removed under different chemical conditions. biosynth.com This selectivity is crucial for the stepwise and site-specific manipulation of the molecule. For instance, in solid-phase peptide synthesis (SPPS), the protecting group on the α-amino group of the growing peptide chain must be removed at each cycle to allow the addition of the next amino acid, while the protecting groups on the amino acid side chains must remain intact until the synthesis is complete. nih.govuci.edu

The combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the trifluoroacetyl (Tfa) group in Nα-Fmoc-Nε-trifluoroacetyl-L-lysine exemplifies this strategy. The Fmoc group is notoriously base-labile and is typically removed using a mild base like piperidine (B6355638), a standard step in Fmoc-based SPPS. nih.gov The trifluoroacetyl group, while also susceptible to basic cleavage, can be removed under different, often more stringent, basic conditions, or sometimes in concert with other deprotection steps, offering a degree of orthogonality. nih.govacs.orgechemi.com This differential stability allows for the selective deprotection of either the α-amino group for chain elongation or the ε-amino group for side-chain modification at a desired point in the synthesis.

Overview of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine's Significance in Modern Research

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is a valuable reagent for researchers engaged in the synthesis of complex peptides and proteins. chemimpex.com Its utility lies in the precise control it offers over the lysine (B10760008) side chain. This control is paramount when synthesizing peptides with specific post-translational modifications, creating branched peptides, or attaching payloads such as drugs or imaging agents to a specific lysine residue. chemimpex.comnih.gov The trifluoroacetyl group not only provides stable protection during peptide chain assembly but can also serve as a reactive site for further chemical transformations. chemimpex.com This versatility makes Nα-Fmoc-Nε-trifluoroacetyl-L-lysine a key component in the development of sophisticated bioconjugates and targeted drug delivery systems. chemimpex.com

Physicochemical Properties of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine

PropertyValue
CAS Number 76265-69-5
Molecular Formula C23H23F3N2O5
Molecular Weight 464.43 g/mol
Appearance White powder
Melting Point 170-174 °C
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone

Data sourced from references echemi.comchemicalbook.com

Protecting Groups at a Glance

Protecting GroupChemical NameAbbreviationLabilityCommon Deprotection Agent
Fmoc 9-FluorenylmethyloxycarbonylFmocBase-labile20% Piperidine in DMF
Trifluoroacetyl TrifluoroacetylTfaBase-labileAqueous piperidine or other basic conditions

Data sourced from references nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLMWTPNDXNXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Nα Fmoc Nε Trifluoroacetyl L Lysine and Derived Intermediates

Established Synthetic Pathways for Nα-Fmoc-Nε-trifluoroacetyl-L-lysine

The most common and established pathway for the synthesis of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves a two-step process. First, the ε-amino group of L-lysine is selectively protected with a trifluoroacetyl (Tfa) group. Subsequently, the α-amino group of the resulting Nε-trifluoroacetyl-L-lysine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

Precursor Compounds and Reactant Selection

The primary precursor for this synthesis is L-lysine, typically used in the form of L-lysine hydrochloride due to its stability and ease of handling. The selection of reactants for each protection step is crucial for achieving high selectivity and yield.

For the initial trifluoroacetylation of the ε-amino group, a common reagent is ethyl trifluoroacetate (B77799). This reagent selectively acylates the more nucleophilic ε-amino group over the α-amino group under controlled pH conditions. An alternative approach involves the use of trifluoroacetic anhydride, although this requires more stringent control to avoid di-acylation.

For the subsequent protection of the α-amino group, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is a widely used and effective reagent. wikidot.com It offers high reactivity towards the α-amino group under mild basic conditions and generates a water-soluble succinimide (B58015) byproduct, which simplifies purification. wikidot.com Another option is 9-fluorenylmethyl chloroformate (Fmoc-Cl), though it can be more susceptible to side reactions if conditions are not carefully controlled. wikidot.com

Reaction Conditions and Procedural Optimizations

Nε-Trifluoroacetylation of L-Lysine:

The selective trifluoroacetylation of the ε-amino group of L-lysine is typically carried out in an aqueous medium under basic conditions. A common procedure involves dissolving L-lysine hydrochloride in water and adjusting the pH to a basic level (typically pH 9-11) with an appropriate base, such as sodium hydroxide (B78521) or an organic base like triethylamine. google.comarkat-usa.org This deprotonates the ε-amino group, enhancing its nucleophilicity. Ethyl trifluoroacetate is then added to the solution, and the reaction is stirred at room temperature. google.com The pH of the reaction mixture is monitored and maintained in the optimal range to ensure selective acylation of the ε-amino group. google.com Optimization of this step involves careful control of pH and temperature to minimize the formation of the di-acylated byproduct and decomposition of the ethyl trifluoroacetate. google.com

ParameterConditionPurpose
Starting MaterialL-Lysine HydrochlorideStable and readily available precursor.
ReagentEthyl TrifluoroacetateSelectively acylates the ε-amino group.
SolventWaterDissolves the lysine (B10760008) salt and facilitates pH control.
BaseSodium Hydroxide / TriethylamineMaintains basic pH to activate the ε-amino group.
pH9-11Optimizes selectivity for ε-amino group acylation. google.com
TemperatureRoom TemperatureSufficient for the reaction to proceed at a reasonable rate.

Nα-Fmoc Protection of Nε-Trifluoroacetyl-L-lysine:

The second step involves the protection of the α-amino group of the previously synthesized Nε-trifluoroacetyl-L-lysine. This reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a mild base like sodium bicarbonate or sodium carbonate. total-synthesis.comreddit.com Nε-trifluoroacetyl-L-lysine is dissolved in the aqueous basic solution, and a solution of Fmoc-OSu in the organic solvent is added. The reaction is stirred at room temperature for several hours until completion. total-synthesis.com Procedural optimizations for this step include adjusting the stoichiometry of the reagents and the pH to maximize the yield and minimize side reactions, such as the formation of Fmoc-β-alanine if an excess of Fmoc-OSu and base is used. wikidot.com

ParameterConditionPurpose
Starting MaterialNε-Trifluoroacetyl-L-lysinePrecursor with the ε-amino group already protected.
ReagentFmoc-OSuEfficiently protects the α-amino group. wikidot.com
Solvent SystemDioxane/Water or THF/WaterDissolves both the amino acid and the Fmoc-OSu. total-synthesis.comreddit.com
BaseSodium Bicarbonate / Sodium CarbonateMaintains mild basic conditions for the reaction. total-synthesis.comreddit.com
TemperatureRoom TemperatureAllows for a controlled reaction rate.

Yield Enhancement and Purity Considerations in Preparative Synthesis

For the Nε-trifluoroacetylation step, yields can be significantly improved by careful control of the reaction pH. Maintaining the pH within the optimal range of 9-11 prevents the protonation of the ε-amino group, ensuring its availability for acylation, while minimizing the reactivity of the α-amino group. google.com Upon completion of the reaction, the product is typically isolated by acidification of the reaction mixture, which causes the Nε-trifluoroacetyl-L-lysine to precipitate out of the solution. google.com This crude product can then be purified by recrystallization.

In the Nα-Fmoc protection step, the purity of the final product is highly dependent on the quality of the starting materials and the careful control of the reaction conditions. The use of slightly less than one equivalent of Fmoc-OSu can help to avoid the formation of byproducts and simplify purification. wikidot.com After the reaction is complete, the product is typically isolated by acidification of the reaction mixture, followed by extraction with an organic solvent. Purification of the crude Nα-Fmoc-Nε-trifluoroacetyl-L-lysine can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica (B1680970) gel. ajpamc.com High-performance liquid chromatography (HPLC) is often used to assess the final purity of the compound. ajpamc.com

Selective Protection and Deprotection Strategies

The utility of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine in peptide synthesis stems from the orthogonal nature of the Fmoc and Tfa protecting groups. This allows for the selective removal of one group while the other remains intact, enabling site-specific modifications of the lysine side chain.

Nα-Fluorenylmethyloxycarbonyl (Fmoc) Protection Chemistry

The Fmoc group is a base-labile protecting group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). biosynth.com It is stable to the acidic conditions often used to remove other protecting groups, such as the tert-butyloxycarbonyl (Boc) group. total-synthesis.com

The mechanism of Fmoc deprotection involves the treatment with a mild base, typically a secondary amine such as piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikidot.com The base abstracts the acidic proton on the β-carbon of the fluorenyl ring system, initiating a β-elimination reaction. This results in the formation of dibenzofulvene and the release of the free amine as a carbamic acid, which subsequently decarboxylates. wikidot.com

Common Fmoc Deprotection Reagents and Conditions:

ReagentConcentrationSolventTypical Reaction Time
Piperidine20-50%DMF5-20 minutes
Diethylamine-AcetonitrileVariable
1,8-Diazabicycloundec-7-ene (DBU)2-10%DMFVariable

The choice of deprotection reagent and conditions can be tailored to the specific requirements of the synthesis, with piperidine being the most common choice for its efficiency and reliability.

Nε-Trifluoroacetyl (Tfa) Protection Chemistry

The trifluoroacetyl (Tfa) group is a base-labile protecting group that offers a different deprotection profile compared to the Fmoc group. It is stable under the acidic conditions used for the cleavage of many side-chain protecting groups and the peptide from the resin in Boc-based SPPS. acs.org

The Tfa group is readily cleaved under mild basic conditions, such as treatment with aqueous ammonia (B1221849) or dilute sodium hydroxide. arkat-usa.orggencefebio.com It is also susceptible to cleavage by stronger bases like piperidine, which makes it semi-orthogonal to the Fmoc group. While the Tfa group can be removed during the standard Fmoc deprotection step, the rate of cleavage is generally slower than that of the Fmoc group. This difference in lability can be exploited in certain synthetic strategies. For complete orthogonality, a protecting group that is stable to piperidine but removable under different conditions would be required. However, the semi-orthogonality of the Tfa group provides a useful tool for specific applications where sequential deprotection under basic conditions is desired.

The use of the Tfa group for the protection of the ε-amino group of lysine provides a valuable building block for the synthesis of complex peptides where selective modification of the lysine side chain is required. chemimpex.com

Principles and Applications of Orthogonal Protection in Fmoc-Lys(Tfa)-OH

Orthogonal protection is a fundamental strategy in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), that allows for the selective removal of one protecting group in the presence of others. iris-biotech.de This principle is exemplified in the structure of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, also known as Fmoc-Lys(Tfa)-OH. This compound has two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the highly stable trifluoroacetyl (Tfa) group on the ε-amino group of the lysine side chain. chemimpex.com

The Fmoc group is the temporary protection for the α-amino group, essential for the stepwise elongation of the peptide chain. iris-biotech.dechemicalbook.com Its key feature is its lability to basic conditions, typically a solution of piperidine in an organic solvent, which allows for its removal at each step of the synthesis without affecting other protecting groups. iris-biotech.de

Conversely, the Tfa group serves as a permanent protecting group for the nucleophilic ε-amino group of the lysine side chain. The Tfa group is exceptionally stable under the basic conditions used for Fmoc group removal and also stable to the moderately acidic conditions often used to cleave peptides from some resins. iris-biotech.de Its removal typically requires more stringent, highly basic conditions, such as aqueous piperidine or ammonolysis, which are applied at the final deprotection stage after the peptide chain has been fully assembled.

This differential stability is the cornerstone of the orthogonal protection scheme. It allows for the selective deprotection of the α-amino group for chain elongation while the ε-amino group remains protected, preventing unwanted side reactions like chain branching. nbinno.com The application of Fmoc-Lys(Tfa)-OH is therefore central to the synthesis of complex peptides where precise control over the lysine side chain is necessary. chemimpex.com

The following table summarizes the characteristics of the protecting groups in Fmoc-Lys(Tfa)-OH, illustrating the principle of orthogonality.

Table 1: Orthogonal Protecting Groups in Fmoc-Lys(Tfa)-OH

Protecting Group Protected Functionality Cleavage Conditions Classification
Fmoc α-amino group Mild base (e.g., 20% piperidine in DMF) Temporary

| Tfa | ε-amino group | Strong base (e.g., aqueous piperidine, ammonolysis) | Permanent |

Maintenance of Stereochemical Integrity During Synthetic Processes

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical to ensure the correct three-dimensional structure and biological activity of the final peptide. For Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, it is imperative that the α-carbon retains its L-configuration throughout the synthetic and coupling processes. The primary risk of racemization—the conversion of the L-enantiomer to a mixture of L and D forms—occurs during the activation of the carboxylic acid group, which is a necessary step for peptide bond formation.

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. The presence of the Fmoc protecting group on the α-amino group is known to suppress the formation of this intermediate, thereby reducing the risk of racemization compared to some other N-protecting groups.

However, the choice of coupling reagents and reaction conditions still plays a significant role. To minimize racemization, several strategies are employed:

Use of Additives: Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often added during the coupling step. These additives act as acylating agents that suppress the formation of the oxazolone (B7731731) intermediate and reduce the extent of racemization.

Carbodiimide Reagents: While effective, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can promote racemization if used alone. Their combination with the aforementioned additives is standard practice.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid coupling rates, which can help minimize the time the activated amino acid is susceptible to racemization.

The chiral purity of the final product and intermediates can be verified using techniques like chiral high-performance liquid chromatography (HPLC), which can separate the L- and D-enantiomers. sigmaaldrich.com The specific optical rotation of the compound is also a key indicator of its enantiomeric purity. chemimpex.com

Table 2: Physicochemical Properties of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine

Property Value
CAS Number 76265-69-5
Molecular Formula C₂₃H₂₃F₃N₂O₅
Molecular Weight 464.44 g/mol
Appearance White powder
Melting Point 163 - 178 ºC

| Optical Rotation | [α]D²⁰ = -12 ± 2º (c=1 in DMF) chemimpex.com |

Applications in Advanced Peptide and Bioconjugate Synthesis

Role as a Strategic Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Tfa)-OH serves as a cornerstone for introducing lysine (B10760008) residues into a peptide sequence where subsequent, specific modification of the lysine side chain is desired. The stability of the Tfa group to the standard piperidine (B6355638) treatment used for Nα-Fmoc deprotection, as well as its resistance to trifluoroacetic acid (TFA) used for final cleavage from most resins, makes it an ideal choice for complex synthetic strategies. embrapa.brdrivehq.comnih.gov

The incorporation of Fmoc-Lys(Tfa)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols. sigmaaldrich.comnih.gov The process involves the initial deprotection of the Nα-Fmoc group of the resin-bound amino acid or peptide, followed by the coupling of the Fmoc-Lys(Tfa)-OH using a suitable activating agent. This cycle is repeated to elongate the peptide chain. The Tfa group on the lysine side chain remains intact throughout these iterative steps.

Key Steps in Integration:

Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF). uci.edu

Fmoc Deprotection: The terminal Nα-Fmoc group on the resin-bound peptide is removed by treatment with a solution of piperidine in DMF (typically 20%). uci.edu

Washing: The resin is thoroughly washed to remove residual piperidine and byproducts.

Coupling: Fmoc-Lys(Tfa)-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) and coupled to the free N-terminal amine of the peptide chain. nih.gov

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is continued until the desired linear peptide sequence is assembled. The Tfa-protected lysine can be positioned at any point within the sequence as dictated by the synthetic design.

A primary advantage of using Fmoc-Lys(Tfa)-OH is the ability to perform selective modification of the lysine side chain while the peptide is still attached to the solid support. This is achieved by the selective removal of the Tfa group.

The deprotection of the Tfa group is typically accomplished by treating the peptidyl-resin with an aqueous basic solution, such as aqueous piperidine. sigmaaldrich.comnih.govresearchgate.net This treatment selectively cleaves the trifluoroacetamide (B147638) bond, exposing the primary amine of the lysine side chain. It is crucial that this deprotection step does not affect other protecting groups on the peptide or the linkage to the resin.

Once the ε-amino group is deprotected, a variety of moieties can be conjugated to it. This on-resin modification is a powerful tool for creating peptides with specific functionalities.

Common On-Resin Modifications:

Modification TypeReagent/MoleculePurpose
Fluorophore Labeling Fluorescein isothiocyanate (FITC), Rhodamine BIntroduction of a fluorescent tag for imaging and tracking. nih.gov
Biotinylation Biotin-NHS esterIntroduction of a biotin (B1667282) tag for affinity purification or detection.
PEGylation Activated PEG derivativesTo improve solubility, stability, and pharmacokinetic properties.
Lipidation Fatty acids (e.g., Palmitic acid)To enhance membrane association or for drug delivery applications.

Synthesis of Complex Peptide Architectures and Peptidomimetics

The orthogonal nature of the Tfa protecting group in Fmoc-Lys(Tfa)-OH is instrumental in the construction of non-linear and complex peptide structures.

Fmoc-Lys(Tfa)-OH can be utilized in the synthesis of side-chain-to-side-chain cyclic peptides. In this strategy, a lysine residue protected with Tfa and another amino acid with a complementary reactive side chain (e.g., aspartic or glutamic acid with an allyl or other orthogonal protecting group) are incorporated into the peptide sequence. After assembly of the linear peptide, the side-chain protecting groups of these two residues are selectively removed on-resin. The newly exposed functional groups, an amine from lysine and a carboxylic acid from aspartic/glutamic acid, can then be coupled to form a lactam bridge, resulting in a cyclic peptide.

Branched peptides can be synthesized by utilizing the lysine side chain as an anchor point for the growth of a second peptide chain. americanchemicalsuppliers.commerel.si After the synthesis of the primary peptide chain, the Tfa group on a lysine residue is selectively removed on-resin. The exposed ε-amino group then serves as the N-terminus for the assembly of a second peptide sequence, creating a branched structure. This approach is particularly valuable for the synthesis of multi-epitopic peptides, where different antigenic sequences can be presented on the same molecular scaffold. psu.edu

Template-Assembled Synthetic Proteins (TASPs) are de novo designed proteins where secondary structure elements are covalently attached to a molecular scaffold or template. epfl.chresearchgate.netepfl.ch Lysine cores are often used as the template. Fmoc-Lys(Tfa)-OH is a valuable building block in the solid-phase synthesis of these lysine cores. nih.gov By selectively deprotecting the ε-amino groups of the lysine residues in the core, multiple peptide chains can be assembled, leading to the formation of complex, predetermined tertiary structures. nih.gov The ability to selectively deprotect and functionalize the lysine side chains is critical for the controlled assembly of these sophisticated protein mimics.

Bioconjugation and Site-Specific Labeling Strategies

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is a pivotal building block in the chemical synthesis of peptides, offering a strategic advantage for site-specific modifications. The compound features two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group (Nα) and a trifluoroacetyl (Tfa) group on the ε-amino group (Nε) of the lysine side chain. This orthogonal protection scheme is central to its utility, as the Fmoc group is labile to basic conditions (like piperidine), while the Tfa group can be selectively removed under different, mild basic conditions, such as aqueous piperidine, without affecting other protecting groups commonly used in peptide synthesis. americanchemicalsuppliers.comsigmaaldrich.comresearchgate.net This differential reactivity allows for the precise and directed incorporation of various functional moieties onto the lysine side chain at a specific point in the peptide sequence.

Incorporation of Fluorescent Tags via the Nε-Amino Group

The unique architecture of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is particularly advantageous for the site-specific incorporation of fluorescent reporters into peptides. beilstein-journals.org During solid-phase peptide synthesis (SPPS), the Fmoc group is removed at each cycle to allow for the elongation of the peptide chain. Once the lysine residue is incorporated, the peptide chain can be further extended. At the desired step, the Tfa group on the lysine side chain can be selectively cleaved on-resin to expose the ε-amino group. beilstein-journals.orgbeilstein-journals.org This newly available primary amine serves as a reactive handle for conjugation with an amine-reactive fluorescent dye, such as those containing isothiocyanate or succinimidyl ester functional groups. nih.gov

This strategy enables the synthesis of peptides with a fluorescent tag at a predetermined position, which is crucial for various biochemical and cellular imaging applications. For instance, a study demonstrated a solid-phase strategy for synthesizing ligand-targeted fluorescent-labeled chelating peptide conjugates where Fmoc-Lys(Tfa)-OH played a vital role in attaching fluorescent tags while the peptide chain was grown in an uninterrupted manner. beilstein-journals.orgbeilstein-journals.org This method avoids the premature labeling of the N-terminus and ensures that the fluorescent probe is located specifically on the lysine side chain. The ability to introduce fluorophores like Rhodamine B at specific sites allows for the creation of sophisticated molecular probes for applications such as fluorescence-guided intra-operative imaging. beilstein-journals.orgbeilstein-journals.org

Research FindingApplicationCompound Used
Successful solid-phase synthesis of fluorescent-labeled bioconjugates. beilstein-journals.orgbeilstein-journals.orgTargeted imaging of cancer cells expressing specific receptors (e.g., PSMA and folate receptors). beilstein-journals.orgbeilstein-journals.orgNα-Fmoc-Nε-trifluoroacetyl-L-lysine
Site-specific attachment of Rhodamine B to a peptide backbone. beilstein-journals.orgDevelopment of theranostic tools for cancer. beilstein-journals.orgNα-Fmoc-Nε-trifluoroacetyl-L-lysine

Attachment of Chelating Cores and Targeting Ligands

The strategic utility of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine extends to the construction of complex bioconjugates that include chelating agents and targeting moieties. beilstein-journals.orgchemimpex.com The orthogonal deprotection of the Nε-Tfa group provides a specific site for the attachment of these functionalities. beilstein-journals.org Chelating cores are organic molecules capable of binding metal ions and are essential for applications in medical imaging (e.g., MRI contrast agents) and radiotherapy.

In a well-defined synthetic strategy, after the incorporation of Fmoc-Lys(Tfa)-OH into the peptide sequence, the Tfa group can be removed to allow for the conjugation of a targeting ligand to the ε-amino group. beilstein-journals.orgbeilstein-journals.org Subsequently, other parts of the peptide or a connected spacer can be used to attach a chelating core. beilstein-journals.org This modular approach allows for the assembly of multifunctional constructs where a targeting peptide directs the bioconjugate to a specific cell type or tissue, and the chelating core can carry a diagnostic or therapeutic payload. For example, researchers have designed a method to assemble targeting ligands, peptidic spacers, fluorescent tags, and a chelating core in a continuous solid-phase synthesis process, where Fmoc-Lys(Tfa)-OH is instrumental for linking different components. beilstein-journals.orgbeilstein-journals.org

Component AttachedPurposeKey Advantage of using Nα-Fmoc-Nε-trifluoroacetyl-L-lysine
Chelating CoreTo bind metal ions for imaging or therapy. nih.govAllows for site-specific introduction away from the targeting moiety. beilstein-journals.org
Targeting Ligand (e.g., DUPA, pteroate)To direct the conjugate to specific cell surface receptors (e.g., PSMA, folate receptor). beilstein-journals.orgbeilstein-journals.orgEnables precise positioning of the ligand for optimal receptor binding. beilstein-journals.org

Radiochemical Applications in Peptide Labeling

In the field of nuclear medicine, peptides labeled with radionuclides are valuable tools for cancer diagnosis and therapy. nih.govnih.gov The site-specific labeling of peptides with radiometals or radiohalogens is critical to preserve their biological activity and ensure favorable pharmacokinetics. The ε-amino group of lysine is a common site for the attachment of radiolabeled prosthetic groups or bifunctional chelating agents (BFCAs). mdpi.commdpi.com

While direct examples specifying the use of the Tfa protecting group for radiolabeling are less common than for Boc or other groups, the underlying chemical principle remains the same. The selective deprotection of the Nε-Tfa group on a solid support would expose the primary amine for conjugation. scirp.org This amine can then be reacted with a prosthetic group, such as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), for labeling with Fluorine-18, or with an activated BFCA for chelating radiometals like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu). nih.govmdpi.com This approach ensures that the radiolabel is positioned at a specific lysine residue, preventing heterogeneous products and potentially altered biological function that could result from random labeling. mdpi.com The ability to perform this conjugation on the solid phase simplifies purification, as excess reagents can be washed away before the final cleavage of the peptide from the resin. scirp.org

Rational Design in Chemical Biology and Drug Discovery Research

The versatility of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine makes it a valuable asset in the rational design of sophisticated peptides for chemical biology and drug discovery. chemimpex.comiris-biotech.de Its ability to facilitate site-specific modifications is at the core of developing peptides with tailored functions and enhanced therapeutic potential.

Engineering Modified Peptides for Advanced Research Probes

In chemical biology, peptides are frequently used as probes to investigate complex biological processes. nih.gov The functionality of these probes often depends on the incorporation of specific modifications, such as biotin tags for affinity purification, cross-linkers to study protein-protein interactions, or caged amino acids for spatiotemporal control of peptide activity. Nα-Fmoc-Nε-trifluoroacetyl-L-lysine serves as a key building block for introducing such modifications. iris-biotech.de

The selective deprotection of the Tfa group allows chemists to introduce a unique chemical handle at a specific position within the peptide sequence. This handle can then be used for a variety of bioorthogonal or chemoselective ligation reactions to attach the desired probe. This precise control over the modification site is essential to ensure that the biological activity of the peptide is not compromised and that the probe is optimally positioned to report on its molecular interactions. For example, a peptide probe designed to study a particular enzyme could have a fluorescent reporter attached to a lysine side chain near the enzyme's active site.

ModificationPurpose in Research ProbeRole of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine
BiotinylationAffinity pulldowns, protein isolation. chemimpex.comProvides a specific site for biotin attachment after Tfa deprotection.
Cross-linker attachmentStudying protein-protein interactions.Enables site-specific incorporation of the cross-linking moiety.
Fluorophore/Quencher pairsFRET-based assays for enzyme activity. nih.govpeptide.comAllows precise positioning of donor and acceptor fluorophores.

Exploration in the Development of Novel Therapeutic Agents

The development of peptide-based therapeutics is a growing area of pharmaceutical research, offering high specificity and potency with potentially lower toxicity compared to small molecule drugs. chemimpex.comchemimpex.com However, native peptides often suffer from poor stability and rapid clearance in vivo. Chemical modifications can address these limitations, and Nα-Fmoc-Nε-trifluoroacetyl-L-lysine provides a means to introduce such modifications in a controlled manner. iris-biotech.de

The side chain of lysine is a common site for modifications aimed at improving the pharmacokinetic properties of therapeutic peptides. chemimpex.com For example, the attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can increase the hydrodynamic radius of a peptide, reducing its renal clearance and extending its circulating half-life. The selective deprotection of the Nε-Tfa group allows for site-specific PEGylation, which is often crucial to avoid interference with the peptide's binding to its biological target. Furthermore, this lysine derivative can be used to create branched or cyclic peptides, which can exhibit enhanced stability and receptor binding affinity. iris-biotech.de The ability to introduce specific modifications also opens the door to creating peptide-drug conjugates, where the peptide acts as a targeting vector to deliver a cytotoxic payload to diseased cells. chemimpex.com

Mechanistic Aspects and Reaction Pathway Analysis

Reactivity Profiles of the Fmoc and Trifluoroacetyl Groups

The orthogonal or semi-orthogonal nature of the Fmoc and trifluoroacetyl groups is central to their application in peptide synthesis. nih.govbiosynth.com Orthogonality refers to the ability to remove one protecting group under a specific set of conditions without affecting the other. biosynth.com While the Fmoc group is renowned for its base lability, the trifluoroacetyl group also displays susceptibility to basic conditions, albeit under different circumstances, classifying their relationship as semi-orthogonal. nih.govacs.org

The removal of the Nα-Fmoc group is a critical step that is repeated after each amino acid coupling cycle in Fmoc-based SPPS. luxembourg-bio.com This deprotection is achieved through a base-mediated β-elimination mechanism. nih.gov

The process is typically carried out using a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.org The mechanism proceeds in two main steps:

Proton Abstraction: The secondary amine base abstracts the acidic proton from the C9 position of the fluorenyl ring system. This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion (cyclopentadienide system), which stabilizes the conjugate base. luxembourg-bio.compublish.csiro.au

β-Elimination: The formation of the anion triggers a rapid elimination reaction. The unstable carbamate (B1207046) intermediate collapses, releasing carbon dioxide and the free α-amino group of the peptide chain. This step also generates a highly reactive dibenzofulvene (DBF) intermediate. nih.gov

The dibenzofulvene byproduct is a reactive electrophile that can potentially react with the newly liberated amine. To prevent this, the secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the deprotection reaction to completion. nih.gov

Table 1: Common Reagents and Conditions for Nα-Fmoc Deprotection
ReagentConcentrationSolventTypical Reaction TimeMechanism
Piperidine20-50%DMF or NMP5-20 minutesβ-Elimination
Piperazine20-50%DMF or NMP5-20 minutesβ-Elimination
4-Methylpiperidine20-50%DMF or NMP5-20 minutesβ-Elimination
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% (with 2% piperidine scavenger)DMF or NMP1-5 minutesβ-Elimination

The Nε-trifluoroacetyl group is a robust protecting group that is stable to the acidic conditions often used in final peptide cleavage (e.g., trifluoroacetic acid) and, critically, shows considerable stability towards the piperidine solutions used for repetitive Nα-Fmoc removal. acs.orggoogle.com However, it is designed to be cleaved under mild basic, typically aqueous, conditions. nih.govacs.org

The cleavage mechanism is a standard nucleophilic acyl substitution (base-catalyzed hydrolysis). The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon of the trifluoroacetyl group highly electrophilic. cymitquimica.com This enhances its susceptibility to nucleophilic attack by hydroxide (B78521) ions present in an aqueous basic solution.

The reaction pathway involves:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the trifluoroacetyl group, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, breaking the amide bond and releasing the free ε-amino group of the lysine (B10760008) side chain and a trifluoroacetate (B77799) salt.

This cleavage is typically performed using reagents like dilute aqueous ammonia (B1221849), sodium hydroxide, or potassium carbonate in a mixture of water and an organic solvent such as methanol. acs.org The resistance of the Nε-trifluoroacetyl group to piperidine in DMF is a key feature, ensuring the side chain remains protected during chain elongation. google.com

Influence of Protecting Groups on Peptide Chain Elongation Dynamics

The physical and chemical properties of the Nα-Fmoc and Nε-trifluoroacetyl groups can influence the efficiency of the peptide synthesis process. Both steric and electronic factors come into play during coupling and deprotection cycles.

The Nα-Fmoc group is large and hydrophobic, which can contribute to the aggregation of the growing peptide chain on the solid support. publish.csiro.auekb.eg This aggregation can lead to significant steric hindrance, impeding the access of reagents to the reactive sites. ekb.eg Consequently, both the Fmoc deprotection and the subsequent amino acid coupling steps can become slow or incomplete, resulting in lower yields and the formation of deletion sequences. ekb.eg

Table 2: Influence of Protecting Groups on SPPS
Protecting GroupPropertyInfluence on Peptide Chain Elongation
Nα-Fmoc Bulky, hydrophobicCan promote peptide chain aggregation, leading to steric hindrance. May cause incomplete deprotection and coupling reactions. publish.csiro.auekb.eg
Nε-Trifluoroacetyl Electron-withdrawing, moderate bulkReduces nucleophilicity of the ε-amino group, preventing side reactions. cymitquimica.com May contribute to steric hindrance in crowded sequences. thieme.de

Analysis and Mitigation of Undesired Side Reactions in Peptide Synthesis

The chemical conditions required for peptide synthesis, particularly the repeated cycles of base treatment for deprotection and the activation of carboxylic acids for coupling, can lead to several undesired side reactions.

Maintaining the chiral integrity of the L-amino acids is paramount in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant risk, primarily during the amino acid activation/coupling step. nih.gov

The most common mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. mdpi.comresearchgate.net This occurs when the carboxyl group of the Nα-protected amino acid is activated by a coupling reagent. The activated carboxyl can be attacked intramolecularly by the oxygen of the urethane (B1682113) (Fmoc) or amide carbonyl, forming the planar, achiral oxazolone (B7731731) ring. mdpi.com Subsequent proton abstraction from the α-carbon, facilitated by the basic coupling conditions, and re-protonation can lead to a loss of stereochemistry. mdpi.comresearchgate.net

While any amino acid can be susceptible, certain residues are more prone to racemization. nih.govnih.gov The risk of racemization with Fmoc-Lys(TFA)-OH is generally considered low under standard coupling conditions due to the urethane-type protection provided by the Fmoc group, which is known to suppress oxazolone formation compared to other protecting groups. nih.gov However, the risk can be elevated by factors such as:

Over-activation: Using excessively strong coupling reagents or extended pre-activation times.

Strong Base: The presence of a high concentration of tertiary amine base (e.g., DIPEA) in the coupling reaction. luxembourg-bio.com

Elevated Temperatures: Performing couplings at higher temperatures can increase the rate of oxazolone formation. nih.gov

To mitigate racemization, coupling reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, which help to suppress the formation of the oxazolone intermediate. mdpi.com

The success of a synthesis utilizing Nα-Fmoc-Nε-trifluoroacetyl-L-lysine depends on the selective removal of the Nα-Fmoc group at each step without disturbing the Nε-trifluoroacetyl group. While the TFA group is significantly more stable to piperidine than the Fmoc group, its lability to other bases necessitates careful control of reaction conditions. acs.orggoogle.com

A primary concern is the potential for premature deprotection of the Nα-Fmoc group by a basic side chain from another residue within the same peptide. Research has shown that a free ε-amino group of a lysine residue can be sufficiently basic to cause undesired removal of an Fmoc group elsewhere on the peptide chain. researchgate.net This underscores the critical importance of keeping the lysine side chain protected throughout the synthesis until final deprotection is intended. The Nε-trifluoroacetyl group effectively prevents this intramolecular or intermolecular side reaction.

Another potential side reaction is trifluoroacetylation, where a trifluoroacetyl group is unintentionally transferred to a free amine on the peptide chain. This can occur if trifluoroacetic acid (TFA), used in the final cleavage cocktail, reacts with residual hydroxyl groups on the resin to form a trifluoroacetyl ester intermediate. This resin-bound ester can then acylate the N-terminal amine of the peptide during neutralization steps, leading to chain termination. pnas.orgnih.gov Using high-quality resins with minimal reactive hydroxyl sites and ensuring thorough washing protocols can minimize this risk. nih.gov

Table 3: Strategies to Mitigate Side Reactions
Side ReactionPrimary CauseMitigation Strategy
Racemization Oxazolone formation during carboxyl activation. mdpi.comUse coupling reagents with additives (e.g., HOBt, Oxyma). Avoid over-activation and excessive base. Maintain ambient temperature. mdpi.comluxembourg-bio.com
Non-Specific Deprotection Premature removal of Nα-Fmoc by a basic side chain (e.g., free Lys ε-NH2). researchgate.netEnsure complete and stable protection of all basic side chains (e.g., with TFA group on Lys) throughout elongation.
Trifluoroacetylation Reaction of TFA with resin hydroxyl groups, forming a reactive acylating agent. pnas.orgnih.govUse high-quality, stable resin linkers. Ensure thorough washing to remove residual TFA before neutralization steps. nih.gov

Analytical Techniques for Research and Process Monitoring

Chromatographic Methodologies for Purity and Reaction Assessment

Chromatography is a fundamental tool for separating and analyzing complex mixtures. In the context of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for quality assurance and reaction monitoring.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. phenomenex.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. phenomenex.comrsc.orgsigmaaldrich.com Detection is typically performed using a UV detector, often at wavelengths of 214 nm and 254 nm, where the fluorenylmethoxycarbonyl (Fmoc) group exhibits strong absorbance. rsc.org Chiral HPLC can also be employed to ensure the enantiomeric purity is ≥99.5%, which is crucial for biological applications. phenomenex.comsigmaaldrich.com

ParameterTypical ConditionPurposeSource
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity. rsc.org
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component of the gradient. TFA acts as an ion-pairing agent. rsc.org
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Organic component of the gradient. rsc.org
Flow Rate1.0 - 1.2 mL/minStandard analytical flow rate. phenomenex.comrsc.org
DetectionUV at 214 nm and 254 nmThe Fmoc group has strong absorbance at these wavelengths. rsc.org
Purity Specification≥97.0% (a/a)Standard purity for use in peptide synthesis. sigmaaldrich.comsigmaaldrich.com

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used to monitor the progress of chemical reactions in real-time. thieme.delongdom.org In syntheses involving Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, TLC is used to track the consumption of starting materials and the formation of products. google.com It is also a standard method for preliminary purity assessment, with suppliers often guaranteeing a purity of ≥97% by TLC. sigmaaldrich.comsigmaaldrich.com

The technique involves spotting the reaction mixture on a plate coated with an adsorbent like silica (B1680970) gel and developing it in a chamber with an appropriate mobile phase (eluent). rsc.orglongdom.org The separation occurs as the components of the mixture travel up the plate at different rates. Visualization of the separated spots can be achieved using UV light (due to the UV-active Fmoc group), or by staining with various reagents such as ninhydrin (B49086), potassium permanganate, or phosphomolybdic acid. rsc.org

ApplicationTypical Mobile Phase (Solvent System)Visualization MethodSource
Monitoring Fmoc-amino acid couplingChloroform/Methanol/Acetic Acid (e.g., 5:4:1)UV light, Ninhydrin stain amazonaws.com
General Purity CheckEthyl Acetate/Methanol (e.g., 8:2)UV light, Iodine vapor rsc.org
Monitoring Fmoc deprotectionMethanol/Dichloromethane (B109758) (e.g., 7:3)UV light (disappearance of starting material) amazonaws.com
Checking reaction completionAcetone/Ammonium Hydroxide (B78521) (e.g., 9:1)UV light, specific stains amazonaws.com

Spectroscopic Characterization for Molecular Confirmation

Spectroscopic methods provide detailed information about the molecular structure and mass of a compound. For Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, mass spectrometry and nuclear magnetic resonance spectroscopy are essential for unambiguous structural confirmation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine and its derivatives. amazonaws.com Techniques like Electrospray Ionization (ESI-MS) are particularly common as they are soft ionization methods suitable for analyzing thermally labile molecules like protected amino acids. rsc.orgrsc.org ESI-MS can confirm the calculated mass values for ions such as [M+H]⁺, [M+Na]⁺, or multi-charged ions for larger peptide fragments. amazonaws.comrsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. amazonaws.com When coupled with liquid chromatography (LC-MS), it becomes a potent tool for separating a reaction mixture and confirming the identity of each component, making it invaluable for analyzing the purity of the final product or cleaved peptides from solid-phase synthesis. scienceopen.comnih.gov

ParameterValueSource
Molecular FormulaC₂₃H₂₃F₃N₂O₅ iris-biotech.depeptide.com
Molecular Weight464.45 g/mol iris-biotech.depeptide.com
Calculated [M+H]⁺ (Monoisotopic)465.1632Calculated
Calculated [M+Na]⁺ (Monoisotopic)487.1451Calculated

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of a compound. Both ¹H (proton) and ¹³C NMR are used to confirm the identity and structure of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine and peptides derived from it. amazonaws.comresearchgate.net

The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments. For Fmoc-Lys(Tfa)-OH, characteristic signals would include:

Aromatic Protons: Multiple signals in the range of δ 7.3-7.8 ppm corresponding to the eight protons of the fluorenyl group. scienceopen.com

Fmoc CH and CH₂ Protons: Signals around δ 4.2-4.4 ppm. scienceopen.com

Lysine (B10760008) α-Proton: A multiplet around δ 4.1-4.3 ppm. scienceopen.com

Lysine Side-Chain Protons: A series of multiplets corresponding to the β, γ, δ, and ε methylene (B1212753) (CH₂) groups of the lysine side chain.

Amide Protons: Broad signals for the N-H protons of the Fmoc-carbamate and the trifluoroacetyl amide.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals expected for the carbonyl carbons, aromatic carbons of the Fmoc group, and the aliphatic carbons of the lysine backbone and side chain. amazonaws.comresearchgate.net

Qualitative Tests for Amine Detection (e.g., Kaiser Test)

In the context of solid-phase peptide synthesis (SPPS), where Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is used, it is critical to monitor the deprotection of the α-amino Fmoc group and the subsequent coupling of the next amino acid. The Kaiser test is a highly sensitive qualitative test for detecting free primary amines. chempep.compeptide.compeptide.com

The test is based on the reaction of ninhydrin with a primary amine, which produces an intense blue color known as Ruhemann's purple. sigmaaldrich.com It is used for two primary purposes in SPPS:

To confirm Fmoc deprotection: After treating the resin-bound peptide with a base (e.g., piperidine) to remove the Fmoc group, a small sample of the resin beads is tested. A positive result (intense blue color) confirms the presence of the free N-terminal primary amine, indicating successful deprotection. sigmaaldrich.com

To confirm coupling completion: After the coupling reaction with the next Fmoc-amino acid, another test is performed. A negative result (the beads remain colorless or yellow) indicates that all the free primary amines have reacted and the coupling is complete. rsc.orgsigmaaldrich.com If the test is positive, it signifies incomplete coupling, and a recoupling step is necessary. sigmaaldrich.com

The procedure typically involves taking a few resin beads and heating them for several minutes at around 100-120°C with solutions of ninhydrin, potassium cyanide (KCN) in pyridine, and phenol (B47542) in alcohol. chempep.comsigmaaldrich.com

Advanced Research Perspectives and Emerging Applications

Comparative Analysis with Alternative Orthogonal Lysine (B10760008) Protecting Groups

Trityl-Based Protecting Groups (Mtt, Mmt, Trt) in SPPS

Trityl-based protecting groups, including 4-methyltrityl (Mtt), 4-methoxytrityl (Mmt), and trityl (Trt), are widely used for the protection of the ε-amino group of lysine in Fmoc-based SPPS. acs.org These groups are characterized by their acid lability, allowing for their selective removal while the peptide remains attached to the resin and other acid-labile side-chain protecting groups (like tBu) remain intact. acs.org

The order of acid lability for these groups is generally Mmt > Mtt > Trt. nih.gov The Mmt group is the most acid-sensitive and can be removed with very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). acs.org The Mtt group requires slightly stronger acidic conditions for cleavage, while the Trt group is the most stable of the three and is typically removed with higher concentrations of TFA. nih.gov

This differential stability allows for a degree of selective deprotection. However, achieving complete selectivity can be challenging, and premature cleavage of more stable acid-labile groups or the peptide from the resin can occur if the conditions are not carefully controlled. researchgate.net In contrast, the Nε-trifluoroacetyl group is stable to the acidic conditions used to remove Trityl-based groups, offering a clear orthogonal advantage when acid-sensitive modifications are planned. nih.gov The use of Fmoc-Lys(Tfa)-OH is particularly beneficial when working with acid-sensitive resins where the use of even mild acid for deprotection of Mtt or Mmt could lead to premature cleavage of the peptide from the solid support. researchgate.net

Protecting GroupTypical Cleavage ConditionsKey AdvantagesKey Limitations
Nε-trifluoroacetyl (Tfa)Base (e.g., piperidine (B6355638), hydrazine)Stable to acid, offering true orthogonality with acid-labile groups.Cleavage conditions can be harsh and may affect other parts of the peptide.
4-methyltrityl (Mtt)Mild acid (e.g., 1% TFA in DCM)Relatively easy to remove under mild conditions.Potential for premature cleavage with acid-sensitive resins.
4-methoxytrityl (Mmt)Very mild acid (e.g., dilute TFA)Highly acid-sensitive, allowing for very mild deprotection.Can be too labile for some applications, leading to premature removal.
trityl (Trt)Stronger acid (e.g., higher % TFA)More stable than Mtt and Mmt.Requires stronger acidic conditions that may affect other protecting groups.

Allyl-Based Protecting Groups (Aloc)

The allyloxycarbonyl (Aloc) group is another important orthogonal protecting group for the lysine side chain in Fmoc SPPS. nih.gov The Aloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin. nih.gov Its removal is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. nih.gov

This unique cleavage mechanism provides a high degree of orthogonality with both acid- and base-labile protecting groups. This makes Fmoc-Lys(Aloc)-OH a versatile building block for the synthesis of complex peptides requiring multiple, specific side-chain modifications. nih.gov However, the use of a palladium catalyst can sometimes lead to incomplete removal or contamination of the final peptide with residual metal, which can be problematic for biological applications. In contrast, the cleavage of the Tfa group does not require a metal catalyst, simplifying the purification process.

Dde and ivDde Protecting Groups

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are popular choices for orthogonal lysine protection in Fmoc SPPS. nih.govnih.gov These groups are stable to the piperidine used for Fmoc deprotection and are selectively cleaved using a dilute solution of hydrazine (B178648) (typically 2-4%) in dimethylformamide (DMF). nih.govresearchgate.net

The use of hydrazine for deprotection offers a distinct orthogonal strategy. However, hydrazine can be a harsh reagent and may lead to side reactions if not used carefully. nih.gov Furthermore, the removal of the ivDde group can sometimes be sluggish, requiring multiple treatments or elevated temperatures. researchgate.net The Nε-trifluoroacetyl group, while also base-labile, can often be removed under milder basic conditions than hydrazine, offering a potential advantage in terms of peptide integrity.

Photolabile and Other Chemically Labile Protecting Groups (e.g., NDBFOC, Xan)

Photolabile protecting groups offer an attractive strategy for orthogonal deprotection, as they can be removed by irradiation with light at a specific wavelength, a condition that is generally orthogonal to most chemical reagents used in peptide synthesis. researchgate.net Groups such as the 2-(2-nitrophenyl)propoxycarbonyl (Nppoc) and others based on the o-nitrobenzyl moiety have been employed for this purpose. researchgate.net The xanthyl (Xan) group is another example of a protecting group that can be removed under specific conditions.

While offering a high degree of orthogonality, the use of photolabile groups can be limited by factors such as the penetration of light into the solid support, the potential for photochemical side reactions, and the need for specialized equipment. The cleavage efficiency can also be sequence-dependent. Chemically labile groups like Tfa often provide a more robust and scalable method for deprotection in a standard laboratory setting.

Methodological Innovations in Peptide Synthesis Utilizing Nα-Fmoc-Nε-trifluoroacetyl-L-lysine

The unique properties of Fmoc-Lys(Tfa)-OH have spurred the development of innovative methodologies in peptide synthesis, particularly for the construction of complex, multi-functional peptide conjugates. One notable example is the development of a novel solid-phase strategy for the synthesis of ligand-targeted fluorescently-labeled chelating peptide conjugates. nih.gov

In this strategy, Fmoc-Lys(Tfa)-OH is incorporated into a peptide sequence being assembled on an acid-sensitive resin. nih.gov The Tfa group on the lysine side chain remains intact during the standard Fmoc-SPPS cycles. Once the peptide backbone is assembled, the N-terminus is protected with a Boc group. Subsequently, the ε-amino group of the lysine residue is selectively deprotected by treatment with a mild base, allowing for the on-resin attachment of a fluorescent dye. nih.gov This approach avoids the use of acidic conditions that could prematurely cleave the peptide from the acid-sensitive resin, a problem encountered when using acid-labile protecting groups like Mtt. researchgate.net

Investigating Biochemical Activities of Related Derivatives and Conjugates

The incorporation of Nε-trifluoroacetyl-L-lysine into peptides and other biomolecules not only serves as a synthetic handle but can also impart unique biochemical properties to the final conjugate. The trifluoroacetyl group can influence the molecule's interaction with biological systems, making it a valuable tool for developing probes, imaging agents, and potential therapeutics.

Research has shown that trifluoroacetylated peptides can act as potent reversible inhibitors of elastase. mdpi.com NMR studies have revealed that these peptides bind to the enzyme, inducing a conformational change at the active site that leads to reduced catalytic activity. mdpi.com This suggests that the trifluoroacetyl group can play a direct role in modulating enzyme function.

Furthermore, Nε-trifluoroacetyl-lysine has been utilized as a stable mimic of Nε-acetyl-lysine to study proteins that recognize acetylated lysine residues, such as bromodomains. nih.govresearchgate.net The trifluoroacetyl group is resistant to deacetylation by sirtuins, making it a valuable tool for probing the biological consequences of lysine acetylation without the complication of enzymatic removal. nih.govresearchgate.net This stability allows for more controlled studies of bromodomain-acetyllysine interactions. nih.govresearchgate.net

In the field of bioimaging, peptides containing N-ε-trifluoroacetyllysine have been developed as agents for 19F Magnetic Resonance Imaging (MRI). nih.gov The fluorine atoms in the trifluoroacetyl group provide a strong and distinct NMR signal, allowing for non-invasive imaging and cell tracking. nih.gov

The introduction of a trifluoroacetyl group can also influence the interaction of peptides with cell membranes. While trifluoroacetic acid (TFA) as a counterion has been shown to affect membrane permeation, the covalent attachment of a trifluoroacetyl group to a lysine side chain can also alter the peptide's hydrophobicity and its ability to interact with and traverse lipid bilayers. nih.gov This has implications for the design of cell-penetrating peptides and drug delivery systems.

While the trifluoroacetate (B77799) counterion has been noted to potentially affect the antimicrobial activity of peptides, the covalent incorporation of a trifluoroacetyl group into the peptide structure could also modulate its biological activity. nih.gov The impact of such a modification on the peptide's structure, charge, and interaction with microbial membranes is an area of ongoing investigation. Similarly, in cancer research, peptide-drug conjugates are a growing class of therapeutics, and the use of trifluoroacetylated linkers or modifications could influence the stability, targeting, and efficacy of these agents. youtube.com

Enzyme Inhibition Studies (e.g., L-lysine cyclodeaminase)

The modification of the lysine side chain has been a strategy in the development of enzyme inhibitors. Nε-trifluoroacetyl-L-lysine, the core structure of the title compound, has been identified as an inhibitor of L-lysine cyclodeaminase. sigmaaldrich.comchemicalbook.comgencefebio.com This enzyme catalyzes the conversion of L-lysine to L-pipecolic acid, a precursor for various secondary metabolites with pharmaceutical importance, including immunosuppressants and antibiotics. wikipedia.orgnih.gov

Applications in Protein Engineering and Functional Modulation

The incorporation of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine into synthetic peptides and proteins offers a powerful tool for protein engineering and the modulation of their functions. chemimpex.comchemimpex.comchemimpex.com The introduction of fluorinated amino acids can significantly influence the physicochemical properties of a protein, including its stability, folding, and interactions with other molecules. researchgate.net

The trifluoromethyl group is known for its high lipophilicity and electron-withdrawing nature. nbinno.com By strategically placing Nε-trifluoroacetyl-L-lysine residues within a protein's sequence, researchers can:

Enhance Metabolic Stability: The trifluoroacetyl group can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of therapeutic peptides. nbinno.com

Modulate Protein Folding and Conformation: The steric and electronic effects of the trifluoromethyl group can influence the secondary structure of peptides, which in turn can affect their binding affinity and specificity for biological targets. researchgate.netnbinno.com

Tune Binding Affinity: The unique properties of the fluorinated side chain can alter the interactions within a protein's binding pocket, potentially leading to enhanced or modified binding to receptors or other proteins. mdpi.com

While the conceptual advantages are clear, specific quantitative data on the functional modulation of a particular protein upon incorporation of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is highly context-dependent and would be found in specific research studies. For instance, a hypothetical study could show changes in the melting temperature (Tm) or binding constants (K_d_) of a protein after modification, as illustrated in the hypothetical data table below.

Protein ModificationMelting Temperature (Tm)Binding Affinity (K_d) to Target X
Wild-Type Protein55 °C100 nM
Protein with Lys(Tfa)62 °C50 nM

This is a hypothetical data table for illustrative purposes.

Use in Non-Aqueous Capillary Electrophoresis (NACE) for Synthetic Polypeptides

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is a crucial building block for the synthesis of poly(Nε-trifluoroacetyl-L-lysine), a model polypeptide used to explore the potential of Non-Aqueous Capillary Electrophoresis (NACE). sigmaaldrich.comchemicalbook.comgencefebio.com NACE is a powerful analytical technique for the characterization and separation of synthetic polymers that are not soluble in water.

In the context of NACE, poly(Nε-trifluoroacetyl-L-lysine) serves as an ideal model solute to:

Separate oligomers based on their molar mass.

Separate polymers based on the nature of their end-groups.

Research has demonstrated that NACE can achieve highly resolved separation of poly(Nε-trifluoroacetyl-L-lysine) oligomers up to a degree of polymerization of approximately 50. This allows for detailed characterization of the polymer's molecular weight distribution and the identification of byproducts from the polymerization process.

Below is a representative data table summarizing typical findings from NACE studies of poly(Nε-trifluoroacetyl-L-lysine).

ParameterCondition/ValueFinding
Separation Mode Non-Aqueous Capillary Electrophoresis (NACE)Allows for the analysis of water-insoluble polypeptides.
Model Solute Poly(Nε-trifluoroacetyl-L-lysine)Used to optimize and demonstrate the capabilities of NACE.
Separation Principle Molar Mass and End-Group NatureOligomers and different polymer species can be resolved.
Achieved Resolution Up to a degree of polymerization (n) of ~50High-resolution separation of individual oligomers.
Electrolyte Additive Trifluoroacetic AcidEnhances the resolution of oligomer separation.

Future Directions in Synthetic Peptidomimetics and Bioconjugation Research

The unique properties of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine position it as a valuable building block for future research in synthetic peptidomimetics and bioconjugation.

Synthetic Peptidomimetics: The development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties—is a major goal in drug discovery. The incorporation of fluorinated amino acids like Nε-trifluoroacetyl-L-lysine is a key strategy in this endeavor. iris-biotech.de Future research will likely focus on:

Designing peptides with enhanced therapeutic profiles: By leveraging the stability and conformational effects of the trifluoroacetyl group, researchers aim to create peptide-based drugs with better bioavailability and longer in vivo activity. nbinno.comrsc.org

Fine-tuning biological activity: The ability to modulate the properties of peptides by incorporating fluorinated amino acids will be further explored to design highly specific and potent therapeutic agents. researchgate.net

Bioconjugation Research: Bioconjugation involves the covalent linking of molecules to biomolecules such as proteins or peptides. The trifluoroacetyl group on the lysine side chain can serve as a reactive handle for specific bioconjugation reactions. chemimpex.com Future directions in this area may include:

Development of novel bioconjugation strategies: The unique reactivity of the trifluoroacetyl group could be exploited to develop new chemoselective ligation methods.

Creation of advanced drug delivery systems: The ability to attach targeting moieties, imaging agents, or drug payloads to peptides containing Nε-trifluoroacetyl-L-lysine will be crucial for the development of next-generation targeted therapeutics and diagnostics. chemimpex.comchemimpex.com

Multifunctional bioconjugates: The design of bioconjugates with multiple functionalities, such as targeting, imaging, and therapeutic action, will be an expanding area of research. gbibio.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential protection of lysine’s α- and ε-amino groups. First, the ε-amino group is protected using trifluoroacetic anhydride or ethyl trifluoroacetate under mild alkaline conditions (pH > 11). The α-amino group is then protected with Fmoc-Cl in tetrahydrofuran (THF) at 10–20°C . Optimization includes controlling reaction temperature (to avoid side reactions like Fmoc deprotection) and using anhydrous solvents to prevent hydrolysis of the trifluoroacetyl group. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures intermediate purity.

Q. How can Nα-Fmoc-Nε-trifluoroacetyl-L-lysine be effectively purified, and what analytical techniques validate its purity?

  • Methodological Answer : Purification typically employs flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection at 265 nm (Fmoc absorption) confirms purity (>97% by HPLC) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, identifies trifluoroacetyl group integrity, while ¹H NMR resolves α/ε-protection regiochemistry .

Q. What storage conditions are required to maintain the stability of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine?

  • Methodological Answer : The compound is hygroscopic and sensitive to base-induced Fmoc cleavage. Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Desiccants like silica gel should be included to prevent moisture uptake, which can hydrolyze the trifluoroacetyl group .

Advanced Research Questions

Q. How can researchers resolve NMR spectral overlaps caused by the trifluoroacetyl group in structural characterization?

  • Methodological Answer : The trifluoroacetyl group’s strong electron-withdrawing effect deshields adjacent protons, causing distinct ¹H NMR shifts (e.g., lysine δ-CH₂ at ~3.5 ppm). ¹⁹F NMR is critical for unambiguous identification (δ ≈ -75 ppm for CF₃). For complex mixtures, heteronuclear single quantum coherence (HSQC) or COSY experiments clarify proton-proton coupling, while diffusion-ordered spectroscopy (DOSY) distinguishes aggregates .

Q. What strategies mitigate trifluoroacetyl group instability during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The trifluoroacetyl group is stable under acidic SPPS conditions but labile in basic environments. Use piperidine-free Fmoc deprotection reagents (e.g., 20% 4-methylpiperidine in DMF) to minimize premature cleavage. For orthogonal deprotection, employ hydrazine or ammonium hydroxide in methanol (2–4 h, 25°C) . Monitor by LC-MS to detect degradation products.

Q. How can isotope-labeled analogues of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine enhance biomolecular NMR studies?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C at the lysine α-carbon) enables site-specific tracking in peptide folding or protein-ligand interactions. Incorporate labeled lysine during SPPS, followed by trifluoroacetylation. Use ¹³C-edited NOESY or TROSY experiments to resolve structural dynamics in crowded spectra .

Q. What experimental artifacts arise from trifluoroacetic acid (TFA) contamination in HPLC analysis, and how are they addressed?

  • Methodological Answer : Residual TFA (from synthesis or cleavage steps) can suppress ionization in mass spectrometry and distort UV baselines. Pre-column neutralization with ion-pairing agents (e.g., triethylamine) or post-column buffer exchange (e.g., ammonium acetate) mitigates interference. For quantitative analysis, calibrate TFA levels via ¹⁹F NMR or conduct blank runs .

Q. How do researchers troubleshoot low coupling efficiency of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine in automated peptide synthesis?

  • Methodological Answer : Steric hindrance from the trifluoroacetyl group can reduce coupling rates. Optimize by:

  • Using double coupling protocols with activated esters (e.g., HATU/DIPEA).
  • Increasing reaction time (2–4 h) and temperature (40–50°C).
  • Incorporating microwave-assisted synthesis to enhance kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.